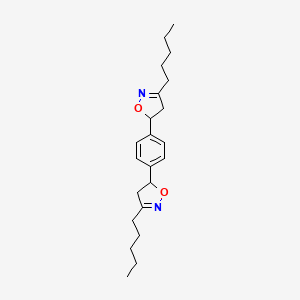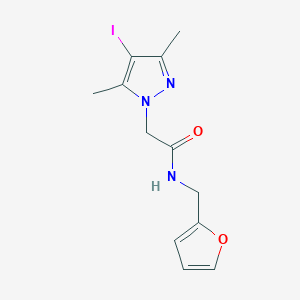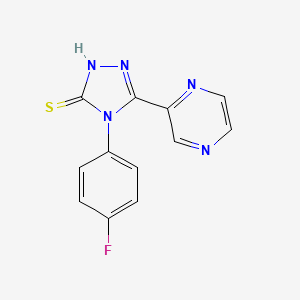
2-(1-adamantyl)-N-(2-benzoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-N-(2-benzoylphenyl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a benzoylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(2-benzoylphenyl)acetamide typically involves the following steps:
-
Formation of the Adamantyl Acetamide Intermediate
Starting Material: 1-adamantylamine.
Reaction: 1-adamantylamine is reacted with acetic anhydride to form 1-adamantylacetamide.
Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere.
-
Benzoylation
Starting Material: 1-adamantylacetamide.
Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: For precise control of reaction parameters and to minimize human error.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-(2-benzoylphenyl)acetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the carbonyl groups to alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Scientific Research Applications
2-(1-Adamantyl)-N-(2-benzoylphenyl)acetamide has several applications in scientific research:
-
Medicinal Chemistry
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the adamantyl group’s known activity in this area.
-
Materials Science
Polymer Synthesis: The compound can be used as a monomer or a modifying agent in the synthesis of advanced polymers with unique properties.
-
Biological Studies
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
-
Industrial Applications
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(1-adamantyl)-N-(2-benzoylphenyl)acetamide exerts its effects depends on its application:
Neurological Activity: The adamantyl group is known to interact with NMDA receptors in the brain, potentially modulating neurotransmission.
Enzyme Inhibition: The benzoylphenyl group can interact with the active site of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the benzoylphenyl moiety.
N-Benzoylphenylacetamide: Contains the benzoylphenyl group but lacks the adamantyl group.
Uniqueness
2-(1-Adamantyl)-N-(2-benzoylphenyl)acetamide is unique due to the combination of the adamantyl and benzoylphenyl groups, which confer distinct chemical and biological properties not found in the individual components.
This compound’s unique structure allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27NO2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(2-benzoylphenyl)acetamide |
InChI |
InChI=1S/C25H27NO2/c27-23(16-25-13-17-10-18(14-25)12-19(11-17)15-25)26-22-9-5-4-8-21(22)24(28)20-6-2-1-3-7-20/h1-9,17-19H,10-16H2,(H,26,27) |
InChI Key |
VHERZMMLHMDHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B11071077.png)
![4-(4,6-dimethoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11071093.png)

![2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide](/img/structure/B11071099.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11071107.png)
![ethyl 4,5-dimethyl-2-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B11071113.png)
![1H-1,3-Benzimidazole, 2-[[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-](/img/structure/B11071114.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11071118.png)


![1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11071134.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B11071143.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11071146.png)
![2-benzyl-3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B11071154.png)
